molecular formula C24H16F3N5O2 B11205186 2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11205186
M. Wt: 463.4 g/mol
InChI Key: KWAUVXFYVWCLMK-UHFFFAOYSA-N
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Description

2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex heterocyclic compound that features a pyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 2-aminobenzimidazole with pyridine-3-carbaldehyde, followed by cyclization to form the pyrimido[1,2-a]benzimidazole core. Subsequent functionalization with trifluoromethylphenylacetyl chloride under basic conditions yields the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-viral agents.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-OXO-2-(3-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the combination of its heterocyclic core and trifluoromethylphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C24H16F3N5O2

Molecular Weight

463.4 g/mol

IUPAC Name

2-(4-oxo-2-pyridin-3-ylpyrimido[1,2-a]benzimidazol-10-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H16F3N5O2/c25-24(26,27)16-7-1-2-8-17(16)29-21(33)14-31-19-9-3-4-10-20(19)32-22(34)12-18(30-23(31)32)15-6-5-11-28-13-15/h1-13H,14H2,(H,29,33)

InChI Key

KWAUVXFYVWCLMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CN=CC=C5

Origin of Product

United States

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